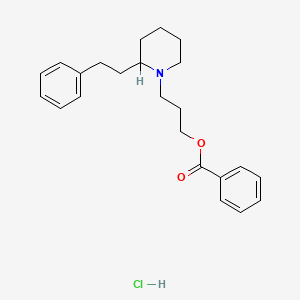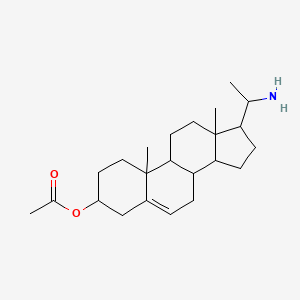![molecular formula C18H26OS B14441064 (5R)-5-[(4-tert-Butylphenyl)sulfanyl]-2,2-dimethylcyclohexan-1-one CAS No. 76440-46-5](/img/structure/B14441064.png)
(5R)-5-[(4-tert-Butylphenyl)sulfanyl]-2,2-dimethylcyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5R)-5-[(4-tert-Butylphenyl)sulfanyl]-2,2-dimethylcyclohexan-1-one is an organic compound that features a cyclohexanone core substituted with a tert-butylphenylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-5-[(4-tert-Butylphenyl)sulfanyl]-2,2-dimethylcyclohexan-1-one typically involves the following steps:
Formation of the Cyclohexanone Core: The cyclohexanone core can be synthesized through the hydrogenation of phenol or by the oxidation of cyclohexanol.
Introduction of the tert-Butylphenylsulfanyl Group: This step involves the reaction of the cyclohexanone with 4-tert-butylphenylthiol in the presence of a suitable catalyst, such as a Lewis acid, to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(5R)-5-[(4-tert-Butylphenyl)sulfanyl]-2,2-dimethylcyclohexan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The tert-butylphenylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions may involve nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted cyclohexanone derivatives.
Scientific Research Applications
(5R)-5-[(4-tert-Butylphenyl)sulfanyl]-2,2-dimethylcyclohexan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5R)-5-[(4-tert-Butylphenyl)sulfanyl]-2,2-dimethylcyclohexan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(5R)-5-[(4-tert-Butylphenyl)sulfanyl]-2,2-dimethylcyclohexanol: A reduced form of the compound.
(5R)-5-[(4-tert-Butylphenyl)sulfonyl]-2,2-dimethylcyclohexan-1-one: An oxidized form of the compound.
Uniqueness
(5R)-5-[(4-tert-Butylphenyl)sulfanyl]-2,2-dimethylcyclohexan-1-one is unique due to its specific structural features, which confer distinct chemical and physical properties. These properties make it valuable for various research and industrial applications.
Properties
CAS No. |
76440-46-5 |
|---|---|
Molecular Formula |
C18H26OS |
Molecular Weight |
290.5 g/mol |
IUPAC Name |
(5R)-5-(4-tert-butylphenyl)sulfanyl-2,2-dimethylcyclohexan-1-one |
InChI |
InChI=1S/C18H26OS/c1-17(2,3)13-6-8-14(9-7-13)20-15-10-11-18(4,5)16(19)12-15/h6-9,15H,10-12H2,1-5H3/t15-/m1/s1 |
InChI Key |
QSLQXVZIXDMKOG-OAHLLOKOSA-N |
Isomeric SMILES |
CC1(CC[C@H](CC1=O)SC2=CC=C(C=C2)C(C)(C)C)C |
Canonical SMILES |
CC1(CCC(CC1=O)SC2=CC=C(C=C2)C(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


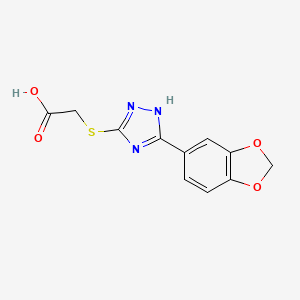
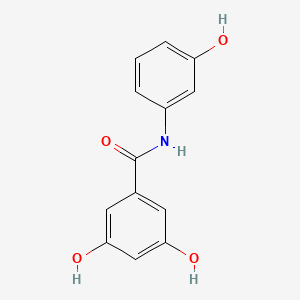

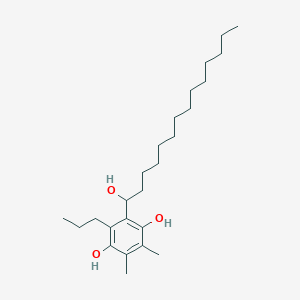
![[3-acetyloxy-6-[[3-(2-bromoacetyl)-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-2-methyloxan-4-yl] acetate](/img/structure/B14441006.png)

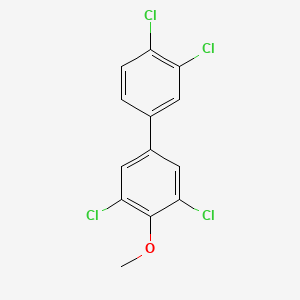

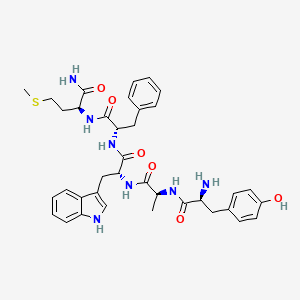
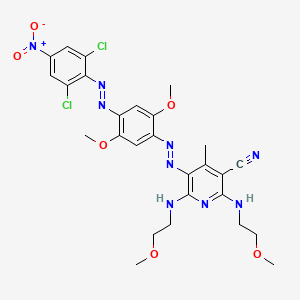
![Tributyl[(4-methoxyphenyl)methyl]stannane](/img/structure/B14441041.png)

